molecular formula C27H33Ga B13150464 Trimesitylgallium CAS No. 60607-12-7

Trimesitylgallium

Katalognummer: B13150464
CAS-Nummer: 60607-12-7
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: XIAWAISWRNWEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimesitylgallium, also known as gallium tris(2,4,6-trimethylphenyl), is an organogallium compound with the chemical formula Ga(C_9H_11)_3. It is a derivative of gallium where three mesityl groups are bonded to a central gallium atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimesitylgallium can be synthesized through the reaction of gallium trichloride with mesityl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{MesMgBr} \rightarrow \text{Ga(Mes)}_3 + 3 \text{MgBrCl} ] where Mes represents the mesityl group (C_9H_11). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory synthesis process with appropriate safety and purity measures can be considered for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Trimesitylgallium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Trimesitylgallium has several scientific research applications:

Wirkmechanismus

The mechanism of action of trimesitylgallium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. Additionally, the gallium center can participate in coordination chemistry, forming complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimesitylgallium is unique due to the specific properties imparted by the gallium center and the mesityl groups. Compared to trimesitylaluminum and trimesitylindium, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .

Eigenschaften

CAS-Nummer

60607-12-7

Molekularformel

C27H33Ga

Molekulargewicht

427.3 g/mol

IUPAC-Name

tris(2,4,6-trimethylphenyl)gallane

InChI

InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;

InChI-Schlüssel

XIAWAISWRNWEQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.